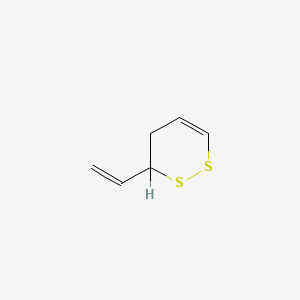
3-Vinyl-4H-1,2-dithiin
説明
3-Vinyl-4H-1,2-dithiin is an organosulfur phytochemical formed in the breakdown of allicin from crushed garlic (Allium sativum) . It is a Diels-Alder dimer of thioacrolein . It is found in garlic oil macerates that are made by incubating crushed garlic in oil .
Synthesis Analysis
When garlic is crushed, the enzyme alliinase is released forming allicin from the cysteine sulfoxide alliin . Allicin breaks down into additional organosulfur compounds. In the presence of oil or organic solvents, among the compounds formed are the isomeric vinyldithiins . The extraction conditions were optimized (1/2 (w/w garlic oil), 37 °C, 6 h) and 133 mg of vinyldithiins was obtained from 100 g of fresh garlic .
Molecular Structure Analysis
Vinyldithiins are Diels-Alder dimers of thioacrolein . As shown in the Scheme, allicin decomposes into 2-propenesulfenic acid and thioacrolein . Compound 2 reforms allicin while 3 gives Diels-Alder dimers 3-vinyl-4H-1,2-dithiin .
Chemical Reactions Analysis
At temperatures above 400 °C, both vinyldithiins undergo retro-Diels-Alder reactions and regenerate the thioacrolein .
Physical And Chemical Properties Analysis
The molecular weight of 3-vinyl-4H-1,2-dithiin is 144.25800 . Its density is 1.206g/cm3 . It has a boiling point of 199.9ºC at 760 mmHg . The flash point is 105.4ºC .
科学的研究の応用
Bioactivity and Structural Features
3-Vinyl-4H-1,2-dithiin, along with other dithiin derivatives, is noted for its significant bioactivity, unique structural features, and potential superconducting properties. The chemistry and biological properties of these compounds have been a subject of considerable research interest (Freeman, 1990).
Interaction with Other Compounds
The interaction of 3-Vinyl-4H-1,2-dithiin with other compounds, such as soybean oil, has been studied. It was found that the presence of soybean oil during the distillation of garlic increased the content of 3-Vinyl-4H-1,2-dithiin in the volatile isolates, indicating a potential application in flavor and fragrance industries (Kim et al., 1995).
Synthetic Applications
Significant research has been conducted on the synthesis of 1,4-dithiins, closely related to 3-Vinyl-4H-1,2-dithiin, using sulfur and alkynes. This method offers a convenient way to produce symmetrical and unsymmetrical dithiins, potentially including 3-Vinyl-4H-1,2-dithiin derivatives (Arisawa et al., 2016).
Catalytic Transformations
Studies have explored the catalytic transformations of vinylthiiranes into dihydro-1,2-dithiin compounds. This research offers insights into the chemical processes that can produce or modify compounds like 3-Vinyl-4H-1,2-dithiin (Adams & Perrin, 1999).
Molecular Orbital Studies
Ab initio molecular orbital studies provide critical information on the energies and conformers of various dithiin compounds, which can be instrumental in understanding the chemical behavior of 3-Vinyl-4H-1,2-dithiin (Freeman et al., 1998).
Optimization of Stability and Activity
Research on the vinyl-dithiin compound, closely related to 3-Vinyl-4H-1,2-dithiin, has focused on improving stability, physical characteristics, and physiological activities through chemical modifications. This research has implications for the optimization of 3-Vinyl-4H-1,2-dithiin for various applications (Wijaya, 2000).
作用機序
将来の方向性
Vinyldithiins have been investigated as a preventative for cardiovascular disease and as antioxidants . They have been shown to significantly lower the incidence of platelet aggregation . Reduction of platelet aggregation may result in reduction of myocardial infarction or ischemic stroke . The masked dithioacetal functionality of the geminal vinyldithiin isomer can release small but biologically relevant amounts of hydrogen sulfide through a hydrolytic process . Furthermore, divalent organosulfur compounds themselves, such as vinyldithiins are known to reduce oxidative stress via a radical process, which would be relevant to the protection of the cardiovascular system . Ingestion of foods containing vinyldithiins and other organosulfur compounds may decrease the risk of gastric and colon cancer .
特性
IUPAC Name |
3-ethenyl-3,4-dihydrodithiine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-2-6-4-3-5-7-8-6/h2-3,5-6H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHCAGKOLUBCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC=CSS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978072 | |
| Record name | 3-Vinyl-4H-1,2-dithiin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Vinyl-4H-1,2-dithiin | |
CAS RN |
62488-53-3 | |
| Record name | 3-Vinyl-4H-1,2-dithiin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062488533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Vinyl-4H-1,2-dithiin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



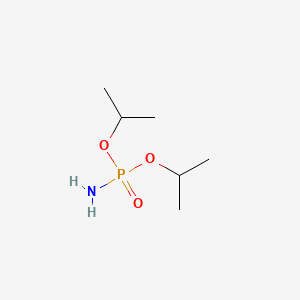
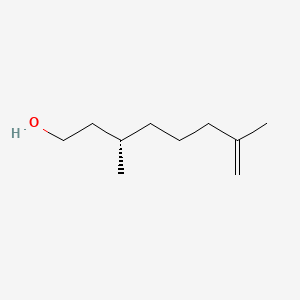
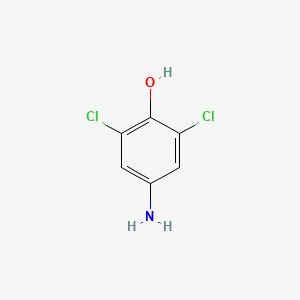
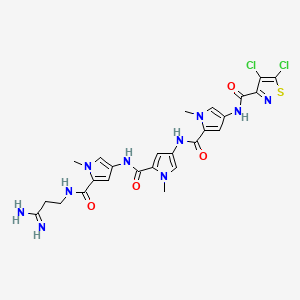
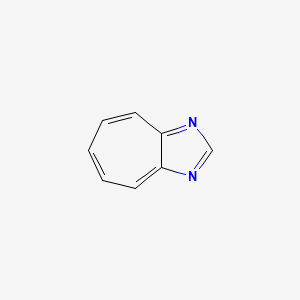
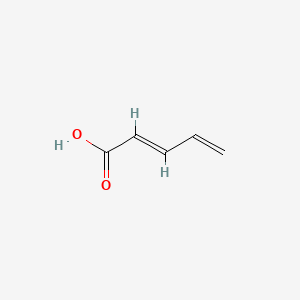
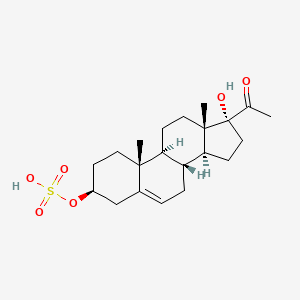

![[5-(2-Furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1218445.png)
![1-(tert-butylamino)-3-[(3-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B1218447.png)
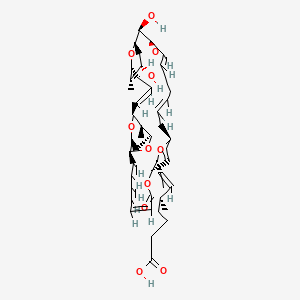
![3-[(4-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1218451.png)

